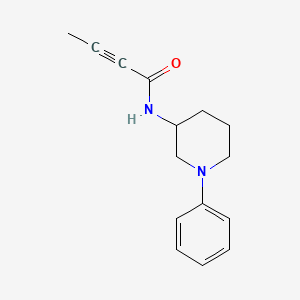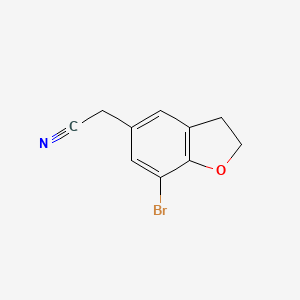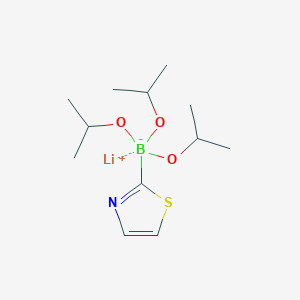
5,5-Dimethyloxolan-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyloxolane-3-thiol is a versatile chemical compound that has garnered attention in various scientific fields due to its unique properties. This compound is characterized by the presence of a thiol group (-SH) attached to an oxolane ring, which is further substituted with two methyl groups at the 5th position. The presence of the thiol group imparts distinct chemical reactivity, making it valuable in organic synthesis and industrial applications.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyloxolane-3-thiol finds applications in various scientific domains:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of thiol-based redox biology and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential in drug development, particularly in designing thiol-containing drugs.
Industry: Utilized in the production of polymers and as an additive in lubricants and adhesives.
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 5,5-Dimethyloxolane-3-thiol, specific precautions are recommended to avoid release to the environment . Protective measures such as wearing gloves, protective clothing, eye protection, and respiratory protection are advised .
Biochemische Analyse
Biochemical Properties
. They can interact with enzymes, proteins, and other biomolecules, often through the formation or breaking of disulfide bonds .
Cellular Effects
The specific effects of 5,5-Dimethyloxolane-3-thiol on cellular processes are not well-studied. Thiol-containing compounds are known to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism . They can also modulate the redox state of the cell, which can have profound effects on cellular function .
Molecular Mechanism
The molecular mechanism of action of 5,5-Dimethyloxolane-3-thiol is not well-understood. Thiol-containing compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 5,5-Dimethyloxolane-3-thiol on cellular function in laboratory settings are not well-documented. Thiol-containing compounds are known to undergo various chemical reactions over time, which can influence their effects on cellular function .
Dosage Effects in Animal Models
The effects of 5,5-Dimethyloxolane-3-thiol at different dosages in animal models are not well-studied. Thiol-containing compounds are known to exhibit dose-dependent effects, with potential toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 5,5-Dimethyloxolane-3-thiol are not well-documented. Thiol-containing compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 5,5-Dimethyloxolane-3-thiol within cells and tissues are not well-understood. Thiol-containing compounds can interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
The subcellular localization of 5,5-Dimethyloxolane-3-thiol and its effects on activity or function are not well-studied. Thiol-containing compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyloxolane-3-thiol typically involves the reaction of 5,5-dimethyloxolane with thiolating agents. One common method is the nucleophilic substitution reaction where 5,5-dimethyloxolane is treated with hydrogen sulfide (H₂S) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds under mild conditions, typically at room temperature, to yield 5,5-Dimethyloxolane-3-thiol.
Industrial Production Methods
In an industrial setting, the production of 5,5-Dimethyloxolane-3-thiol can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts such as palladium on carbon (Pd/C) can further enhance the efficiency of the thiolation process.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyloxolane-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of the oxolane ring can lead to the formation of corresponding alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and bases such as sodium hydride (NaH) are employed.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Alcohols: Resulting from the reduction of the oxolane ring.
Thioethers: Produced via nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanethiol (CH₃SH): A simple thiol with a similar reactivity profile but lacks the oxolane ring.
Ethanethiol (C₂H₅SH): Another simple thiol, commonly used as an odorant for natural gas.
Thioglycolic acid (HSCH₂COOH): Contains both a thiol and a carboxylic acid group, used in hair perming and as a reducing agent.
Uniqueness
5,5-Dimethyloxolane-3-thiol is unique due to the presence of the oxolane ring, which imparts additional stability and reactivity compared to simpler thiols. The methyl substitutions at the 5th position further enhance its chemical properties, making it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
5,5-dimethyloxolane-3-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-6(2)3-5(8)4-7-6/h5,8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXINHHMJAKTNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)S)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
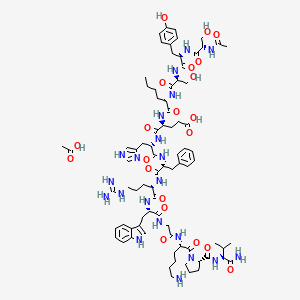

![[(4-ETHYLPHENYL)CARBAMOYL]METHYL 4-CHLOROBENZOATE](/img/structure/B2442366.png)


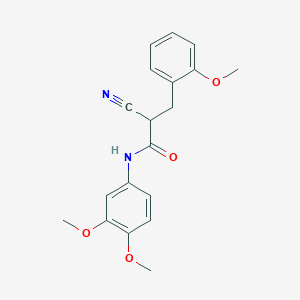

![N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide](/img/structure/B2442372.png)
![4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole](/img/structure/B2442374.png)

![3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2442378.png)
